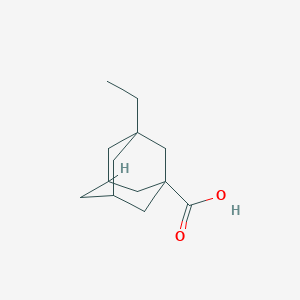

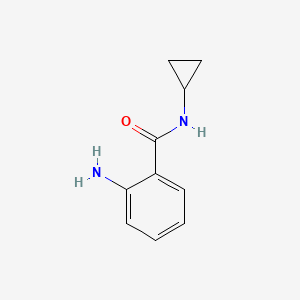

2-amino-N-cyclopropylbenzamide

Vue d'ensemble

Description

2-Amino-N-cyclopropylbenzamide is a compound that is structurally related to 2-aminobenzamide derivatives, which have been the subject of various research studies due to their potential biological activities and applications in chemical synthesis. While the specific compound 2-amino-N-cyclopropylbenzamide is not directly mentioned in the provided abstracts, the related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties have been explored in these studies.

Synthesis Analysis

The synthesis of related 2-aminobenzamide derivatives involves various strategies. For instance, the synthesis of a photoaffinity analog of an influenza fusion inhibitor was achieved by tritiation of a precursor amine followed by coupling with acetyl 5-azidosalicylic acid chloride, yielding a product with high radiochemical purity . Similarly, Ni(II) complexes with 2-aminobenzamide were synthesized using a 1:1:1 stoichiometry, suggesting a non-electrolytic nature and octahedral geometry . Another study reported the synthesis of phosphoroheterocycles by cyclization of multifunctionalized 2-(N-(β- or γ-hydroxy)alkyl)aminobenzamides with phosphorus trichloride and Lawesson's reagent . Additionally, the synthesis of 2-aminobenzenesulfonamide derivatives was described, which involved Mitsunobu and Nicholas reactions for the development of an adjustable alkyne reagent in click reactions . Lastly, an efficient synthesis of quinazolinones from 2-aminobenzamide was developed using a dissolving metal reduction-condensative cyclization strategy .

Molecular Structure Analysis

The molecular structure of 2-aminobenzamide derivatives is characterized by the presence of an amino group attached to the benzamide moiety. In the case of the Ni(II) complexes, spectral studies indicated that the ligands chelate with the Ni(II) ion via amino-NH2 and amido-O atoms, forming stable chelate rings with mononuclear octahedral geometry . The molecular modeling of these complexes has also been studied, providing insights into their three-dimensional structures .

Chemical Reactions Analysis

The chemical reactivity of 2-aminobenzamide derivatives is influenced by the presence of functional groups that can participate in various reactions. For example, the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction was used to control the reactivity of the alkyne in the synthesis of 2-aminobenzenesulfonamide derivatives, with the structure-reactivity relationship being influenced by a transannular hydrogen bond . The cyclization reactions with PCl3 and Lawesson's reagent led to the formation of chlorinated benzophosphoroheterocycles and phosphoroheterocycles, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminobenzamide derivatives are diverse and depend on the specific substituents and functional groups present in the molecule. The Ni(II) complexes exhibited fine crystalline peaks with homogeneous surface morphology, as indicated by powder X-ray diffractogram and SEM pictograph . These complexes also showed antimicrobial and antioxidant activities, which were more active than the free 2-aminobenzamide ligand . The thermal studies of these complexes revealed the presence of coordinated water and acetate molecules .

Applications De Recherche Scientifique

Anticonvulsant Activity

2-Amino-N-cyclopropylbenzamide derivatives have demonstrated significant potential in anticonvulsant activities. For instance, a series of 4-aminobenzamides, including compounds similar to 2-amino-N-cyclopropylbenzamide, were prepared and evaluated for their anticonvulsant effects. These compounds were tested against seizures induced by electroshock and pentylenetetrazole in mice. They were found to show promising protective indices, with some compounds exhibiting higher activity levels compared to standard treatments like phenobarbital and phenytoin (Clark et al., 1984).

Chemical Synthesis and Catalysis

2-Amino-N-cyclopropylbenzamide is used in the synthesis of complex organic compounds. For example, its derivatives are involved in the environmentally friendly synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones, which is a highly yielding, time-saving, and non-toxic method (Safari & Gandomi-Ravandi, 2013).

Cancer Research

In the context of cancer research, 2-aminobenzamide-type histone deacetylase (HDAC) inhibitors have shown effectiveness in reducing the volume of human colon cancer xenografts in mice. Compounds with a structure similar to 2-amino-N-cyclopropylbenzamide have been synthesized and demonstrated comparable rates of effectiveness to existing controls, indicating their potential in cancer treatment strategies (Kiyokawa et al., 2010).

Polyimides Synthesis

2-Amino-N-cyclopropylbenzamide derivatives are used in the synthesis of novel aromatic polyimides. These polyimides have potential applications in various industries due to their solubility in organic solvents and high degradation temperatures, making them suitable for advanced material applications (Butt et al., 2005).

Safety and Hazards

Propriétés

IUPAC Name |

2-amino-N-cyclopropylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-9-4-2-1-3-8(9)10(13)12-7-5-6-7/h1-4,7H,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCVNEQVUUMKJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366128 | |

| Record name | 2-amino-N-cyclopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-cyclopropylbenzamide | |

CAS RN |

30510-67-9 | |

| Record name | 2-amino-N-cyclopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.